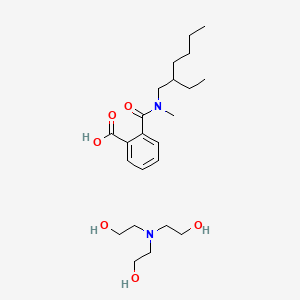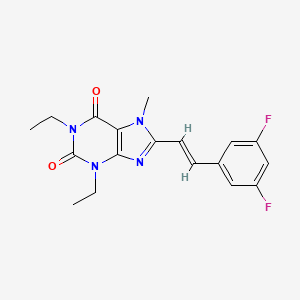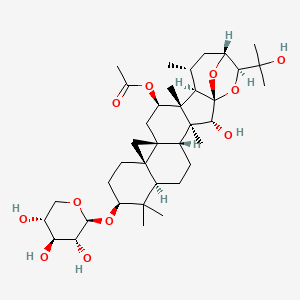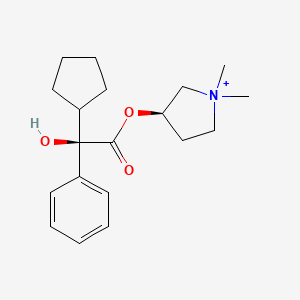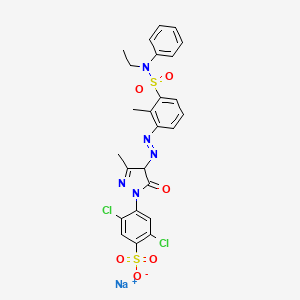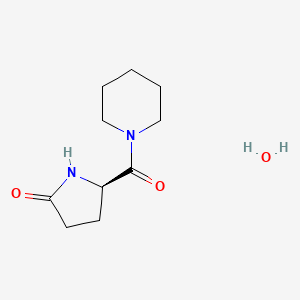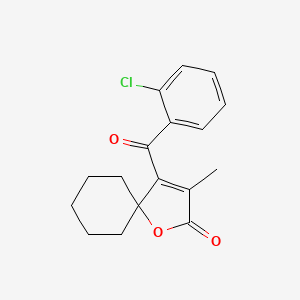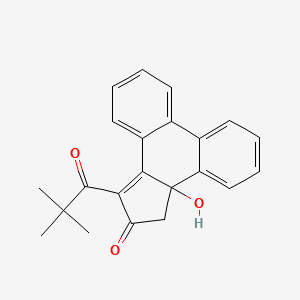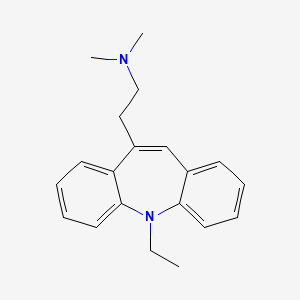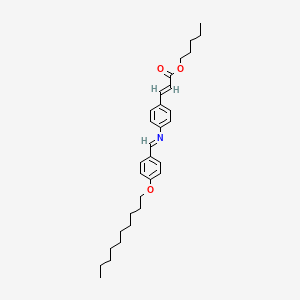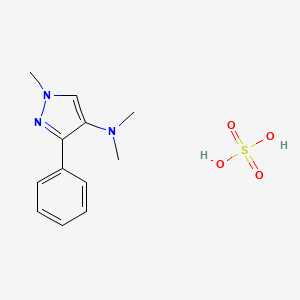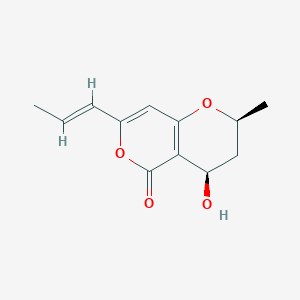
Deoxyradicinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxyradicinol is a novel compound with phytotoxic activity, isolated from liquid cultures of the fungus Alternaria helianthi. It has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol The compound is known for its unique structure, which includes a pyrano[4,3-b]pyran-5-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of deoxyradicinol involves a three-step route, with the key step being a zinc-mediated enolate C-acylation. This step allows for the direct introduction of the propenyl side chain without extraneous redox manipulations. The reaction conditions typically involve maintaining a temperature of around 35°C and a pH of 7.0, with NAD+ as a co-enzyme.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of bioreactors for the cultivation of Alternaria helianthi and subsequent extraction of this compound is a potential method for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Deoxyradicinol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to radicinin and 3-epi-radicinin in the phytopathogenic fungus Bipolaris coicis.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include radicinin and 3-epi-radicinin, both of which have significant biological activities.
Applications De Recherche Scientifique
Deoxyradicinol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: this compound exhibits phytotoxic activity, making it a potential candidate for the development of bioherbicides.
Medicine: Research has shown that this compound can inhibit the growth of bacterial pathogens such as Xylella fastidiosa and Liberibacter crescens, which are responsible for diseases in grapevines and citrus plants.
Industry: The compound’s phytotoxic properties are being explored for use in sustainable agriculture and weed management.
Mécanisme D'action
Deoxyradicinol exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the inhibition of bacterial growth by interfering with the bacterial cell wall synthesis. The compound also induces oxidative stress in plant cells, leading to chlorosis and wilting . Additionally, this compound targets chloroplasts, causing an overproduction of reactive oxygen species and triggering programmed cell death in plants .
Comparaison Avec Des Composés Similaires
Radicinin: A phytotoxic and antibiotic metabolite produced by some phytopathogenic fungi.
3-epi-Radicinin: An epimer of radicinin with similar biological activities.
Uniqueness: Deoxyradicinol is unique due to its specific structure and the presence of a propenyl side chain, which distinguishes it from other similar compounds. Its ability to inhibit bacterial growth and induce oxidative stress in plants makes it a valuable compound for various applications in agriculture and medicine.
Propriétés
Numéro CAS |
97588-11-9 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one |
InChI |
InChI=1S/C12H14O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7,9,13H,5H2,1-2H3/b4-3+/t7-,9+/m0/s1 |
Clé InChI |
CJYYHIQJJHOGBG-NBUMFNHOSA-N |
SMILES isomérique |
C/C=C/C1=CC2=C([C@@H](C[C@@H](O2)C)O)C(=O)O1 |
SMILES canonique |
CC=CC1=CC2=C(C(CC(O2)C)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
